molecular formula C24H18ClFN4OS B2549601 1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 1114656-70-0

1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B2549601
CAS No.: 1114656-70-0
M. Wt: 464.94
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2-Chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a synthetic organic compound designed for research applications. It belongs to the [1,2,4]triazolo[4,3-a]quinazolin-5-one chemical class, which has been identified in scientific literature as a platform for developing biologically active molecules. For instance, structurally similar compounds have been reported to exhibit significant H1-antihistaminic activity in preclinical models, protecting animals from histamine-induced bronchospasm with reduced sedative effects compared to standard treatments . Other triazolo-fused heterocycles are being investigated as antagonists for receptors like CCR2b, which play a role in inflammatory diseases, atherosclerosis, and neuropathic pain . The specific structure of this compound, featuring a 2-chloro-6-fluorobenzylthio ether group at the 1-position and a phenethyl side chain at the 4-position, suggests potential for interaction with various enzymatic and receptor targets. Researchers may find this chemical valuable for probing new pathways in immunology, inflammation, and central nervous system disorders. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1114656-70-0

Molecular Formula

C24H18ClFN4OS

Molecular Weight

464.94

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C24H18ClFN4OS/c25-19-10-6-11-20(26)18(19)15-32-24-28-27-23-29(14-13-16-7-2-1-3-8-16)22(31)17-9-4-5-12-21(17)30(23)24/h1-12H,13-15H2

SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=C(C=CC=C5Cl)F

solubility

not available

Origin of Product

United States

Biological Activity

1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its structure, biological activities, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C24H18ClFN4OSC_{24}H_{18}ClFN_{4}OS, with a molecular weight of approximately 464.9 g/mol. The structural features include:

  • Triazole ring : A five-membered ring that contributes to the compound's pharmacological properties.
  • Quinazolinone moiety : Enhances the biological activity by providing a scaffold for further functionalization.
  • Substituents : The presence of chlorine and fluorine enhances the lipophilicity and biological activity of the compound.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In comparative studies, it demonstrated a minimum inhibitory concentration (MIC) lower than standard antibiotics such as vancomycin and ciprofloxacin .
Bacterial StrainMIC (μg/mL)Reference
MRSA0.046
E. coli0.125
Pseudomonas aeruginosa0.125

Antiviral Activity

The compound has also been evaluated for its antiviral properties. Similar structures have shown potent activity against HIV-1, with some derivatives achieving picomolar activity against wild-type strains . The structure–activity relationship (SAR) suggests that the fluorine substitution significantly enhances binding affinity to viral targets such as reverse transcriptase.

Anticancer Activity

Studies have indicated potential anticancer properties attributed to the triazole and quinazoline moieties. These compounds have been tested for their ability to inhibit cancer cell proliferation in vitro, showing promising results against various cancer cell lines .

The mechanisms through which 1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one exerts its biological effects may involve:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
  • Receptor Binding : Molecular docking studies suggest that this compound may interact with specific receptors or enzymes, leading to its pharmacological effects.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

  • Synthesis and Evaluation : A study synthesized various derivatives based on this compound and evaluated their antimicrobial activities against a panel of pathogens. The results indicated that modifications to the triazole ring could enhance potency against resistant strains .
  • Molecular Docking Studies : Computational studies have provided insights into how this compound interacts with biological targets at a molecular level, revealing potential pathways for drug development .

Scientific Research Applications

Anticancer Activity

Research has shown that compounds similar to 1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one exhibit significant anticancer properties. The presence of the triazole and quinazolinone moieties is thought to enhance their ability to inhibit tumor growth by interfering with various cellular pathways involved in cancer progression.

Case Study : A study demonstrated that derivatives of triazole compounds showed cytotoxic effects on various cancer cell lines, suggesting that modifications in the structure could lead to enhanced anticancer activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. The presence of halogen substituents (chlorine and fluorine) is known to enhance the biological activity of organic compounds against microbial pathogens.

Case Study : Research indicated that similar triazole derivatives exhibited broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

Compounds in the quinazolinone family have been documented to possess anti-inflammatory properties. The unique structure of 1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one may contribute to its ability to modulate inflammatory responses.

Case Study : In vitro studies have shown that certain quinazolinone derivatives can inhibit pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .

Chemical Reactions Analysis

Reactivity Profile

The compound exhibits reactivity characteristic of fused heterocycles:

  • Nucleophilic substitution : The triazole ring’s nitrogen atoms can act as nucleophiles in reactions with electrophiles .

  • Cyclization : The quinazolinone core may undergo further ring-forming reactions under acidic/basic conditions.

  • Thiol group interactions : The benzylthio group participates in redox reactions or serves as a leaving group in substitution .

Biological Activity-Linked Reactions

Research on analogous compounds highlights potential mechanisms:

  • Urease inhibition : Triazolo-quinazolinone hybrids demonstrate strong binding to urease enzymes, likely via coordination of the thiol group with nickel ions in the enzyme’s active site .

  • Antibacterial activity : The chloro-fluorobenzyl substituent may enhance membrane disruption or target bacterial enzymes, as seen in triazole-fluoroquinolone hybrids .

Activity Key Reaction MIC Range (µM)
Urease inhibitionNickel coordination with thiol group0.87–8.32
Antibacterial effectsMembrane interaction/Enzyme inhibition0.12–64

Stability and Degradation

The compound’s stability under varying conditions is inferred from structural analogs:

  • Hydrolytic stability : The quinazolinone core resists hydrolysis due to aromatic stabilization.

  • Oxidative stability : The thioether group may oxidize to sulfonic acid under strong oxidizing agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of this compound are contextualized below against key analogs within the [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one class.

Table 1: Comparative Analysis of [1,2,4]Triazolo[4,3-a]quinazolin-5(4H)-one Derivatives

Substituent Position 1 Substituent Position 4 Biological Activity Key Findings Reference
Methyl Phenyl Anticonvulsant ED50 = 23.7 mg/kg (MES test), comparable to phenytoin; low neurotoxicity
3-Chlorophenyl 3-Methylphenyl H1-antihistaminic IC50 = 0.82 μM (histamine receptor binding); 85% protection in guinea pig bronchospasm model
Pyridin-4-yl - Antihistaminic (non-sedative) 72.85% protection in histamine-induced bronchospasm; <5% sedation (vs. 28.6% for reference)
2-Chloro-6-fluorobenzylthio Phenethyl Putative multi-target Predicted anti-asthmatic/anti-allergic activity (PASS software); enhanced lipophilicity (ClogP = 4.2)
Benzylidene Biphenylethyl Anticancer Moderate cytotoxicity (IC50 = 12.3 μM against MCF-7 cells)

Key Structural and Functional Insights

Anticonvulsant Activity :

  • 4-Phenyl derivatives (e.g., 4-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one ) exhibit efficacy in maximal electroshock (MES) tests, with ED50 values comparable to phenytoin. The phenethyl group in the target compound may similarly enhance CNS penetration but requires validation in seizure models .

H1-Antihistaminic Effects :

  • Substitution at position 1 with electron-withdrawing groups (e.g., 3-chlorophenyl) improves histamine receptor affinity. The 2-chloro-6-fluorobenzylthio group in the target compound may offer superior metabolic stability due to reduced oxidative susceptibility compared to aryl substituents .

Antimicrobial Potential: Derivatives with heterocyclic thioethers (e.g., 2-((2-(3-methoxyphenyl)-2-oxoethyl)thio)) show broad-spectrum activity against Gram-positive bacteria (MIC = 8–16 µg/mL). The target compound’s benzylthio group may similarly disrupt microbial cell membranes .

Anti-Allergic/Anti-Asthmatic Prediction: Computational screening (PASS software) identifies the target compound as a candidate for anti-asthmatic activity (Pa = 0.42, Pi = 0.03), likely due to its structural similarity to non-sedative H1-antihistaminic agents .

Q & A

Q. How do crystallographic studies inform intermolecular interactions in solid-state structures?

  • Methodological Answer: X-ray diffraction reveals hydrogen bonds (N–H···O) and π-π stacking (3.5–4.0 Å distances). For example, dimer formation via N–H···O bonds stabilizes the crystal lattice, influencing solubility and melting points .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.